molecular formula C14H9FN4 B12985728 8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile

8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile

Cat. No.: B12985728
M. Wt: 252.25 g/mol
InChI Key: KICPPTYBDVJPIS-UHFFFAOYSA-N
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Description

8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a fluorobenzyl substituent at the 8-position and a carbonitrile group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile typically involves multi-step reactions. One efficient method includes the iodine-catalyzed one-pot three-component condensation reaction. This involves the reaction between an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the imidazo[1,2-a]pyrazine core .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to induce clustering of viral nucleoproteins, preventing their nuclear accumulation . This suggests potential antiviral applications. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile stands out due to the presence of the fluorobenzyl group, which can enhance its lipophilicity and ability to cross biological membranes. The carbonitrile group also provides a site for further functionalization, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C14H9FN4

Molecular Weight

252.25 g/mol

IUPAC Name

8-[(2-fluorophenyl)methyl]imidazo[1,2-a]pyrazine-6-carbonitrile

InChI

InChI=1S/C14H9FN4/c15-12-4-2-1-3-10(12)7-13-14-17-5-6-19(14)9-11(8-16)18-13/h1-6,9H,7H2

InChI Key

KICPPTYBDVJPIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)C#N)F

Origin of Product

United States

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